molecular formula C16H19NO4 B12454582 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B12454582
M. Wt: 289.33 g/mol
InChI Key: KUHRGQXHKXFKLA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a chemical compound belonging to the benzoxazinone family. Benzoxazinones are known for their diverse biological activities and are commonly found in plants, where they play a role in defense mechanisms against pests and pathogens . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . The reaction conditions often require refluxing in solvents like toluene or chloroform, with the addition of reagents such as triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In plants, benzoxazinones are known to inhibit the activity of certain enzymes in pests, thereby providing a defense mechanism . The compound may also interact with proteins and enzymes in other biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoxazinones. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized research applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-cyclohexyl-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H19NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3

InChI Key

KUHRGQXHKXFKLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3CCCCC3)OC

Origin of Product

United States

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